3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzimidazo[2,1-b]quinazolinone structure, followed by the introduction of the 2-methylphenyl and 1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used in organic synthesis and as an antioxidant.
3-methyl-2-pentanol: An organic compound with a simpler structure, used as a solvent and intermediate in chemical synthesis.
Uniqueness
Compared to similar compounds, 3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one stands out due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets
Properties
Molecular Formula |
C34H34N4O |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
3-(2-methylphenyl)-12-(1,2,2,4-tetramethylquinolin-6-yl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C34H34N4O/c1-20-10-6-7-11-24(20)23-17-27-31(30(39)18-23)32(38-29-13-9-8-12-26(29)35-33(38)36-27)22-14-15-28-25(16-22)21(2)19-34(3,4)37(28)5/h6-16,19,23,32H,17-18H2,1-5H3,(H,35,36) |
InChI Key |
RGFKHWGSRVKPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=C(C(N4C5=CC=CC=C5N=C4N3)C6=CC7=C(C=C6)N(C(C=C7C)(C)C)C)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.